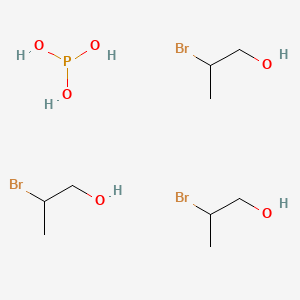
2,2,5,5-Tetrafluoro-3a,6a-dimethyloctahydropentalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,5,5-Tetrafluoro-3a,6a-dimethyloctahydropentalene is a fluorinated organic compound with the molecular formula C10H14F4 It consists of a pentalene core structure with four fluorine atoms and two methyl groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetrafluoro-3a,6a-dimethyloctahydropentalene typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable pentalene derivative using fluorinating agents such as elemental fluorine (F2) or xenon difluoride (XeF2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and advanced purification techniques like distillation and chromatography are often employed to ensure consistent quality in large-scale production.
化学反应分析
Types of Reactions
2,2,5,5-Tetrafluoro-3a,6a-dimethyloctahydropentalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu), leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: Fluorinated ketones, carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Substituted pentalene derivatives with various functional groups.
科学研究应用
2,2,5,5-Tetrafluoro-3a,6a-dimethyloctahydropentalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: Investigated for its potential as a fluorinated probe in biochemical studies. The presence of fluorine atoms can enhance the compound’s stability and bioavailability.
Medicine: Explored for its potential use in drug design and development. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability.
作用机制
The mechanism of action of 2,2,5,5-Tetrafluoro-3a,6a-dimethyloctahydropentalene depends on its specific application. In chemical reactions, the fluorine atoms can influence the compound’s reactivity and selectivity by altering electron density and steric effects. In biological systems, the compound may interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
2,2,5,5-Tetrafluoropentalene: Lacks the additional methyl groups, resulting in different chemical and physical properties.
2,2,5,5-Tetrafluorohexahydropentalene: Contains fewer hydrogen atoms, leading to variations in reactivity and stability.
2,2,5,5-Tetrafluoro-3a,6a-dimethyldecahydropentalene: Has additional hydrogen atoms, which can affect its chemical behavior and applications.
Uniqueness
2,2,5,5-Tetrafluoro-3a,6a-dimethyloctahydropentalene stands out due to its specific combination of fluorine and methyl groups, which impart unique chemical properties. These properties make it a versatile compound for various applications, from synthetic chemistry to advanced materials and pharmaceuticals.
属性
CAS 编号 |
53731-28-5 |
|---|---|
分子式 |
C10H14F4 |
分子量 |
210.21 g/mol |
IUPAC 名称 |
2,2,5,5-tetrafluoro-3a,6a-dimethyl-1,3,4,6-tetrahydropentalene |
InChI |
InChI=1S/C10H14F4/c1-7-3-9(11,12)5-8(7,2)6-10(13,14)4-7/h3-6H2,1-2H3 |
InChI 键 |
HOGJKVBIFTVPIN-UHFFFAOYSA-N |
规范 SMILES |
CC12CC(CC1(CC(C2)(F)F)C)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1E)-3,3-Dimethyl-1-[4-(methylsulfanyl)phenyl]triaz-1-ene](/img/structure/B14653915.png)





![Bicyclo[3.3.0]octan-1-ol](/img/structure/B14653961.png)
![O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate](/img/structure/B14653968.png)



![8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one](/img/structure/B14653988.png)
